molecular formula C22H16N4O4S2 B11523044 2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide

2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide

Cat. No.: B11523044
M. Wt: 464.5 g/mol
InChI Key: LUMTZLIIWTXDFR-UHFFFAOYSA-N
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Description

2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Nitro Group: Nitration of the benzothiazole derivative can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base such as triethylamine.

    Thioether Formation: The phenylcarbamoyl methylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable halide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Hydroxy Derivatives: From nucleophilic substitution reactions.

    Sulfonyl Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets, providing a basis for the design of potent and selective therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and functionalization.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzamide: Lacks the benzothiazole ring and thioether linkage.

    N-(2-Benzothiazolyl)benzamide: Lacks the nitro group and thioether linkage.

    Phenylcarbamoylmethylthio Derivatives: Similar thioether linkage but different aromatic systems.

Uniqueness

2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide is unique due to its combination of a nitro group, benzothiazole ring, and phenylcarbamoylmethylthio linkage

Properties

Molecular Formula

C22H16N4O4S2

Molecular Weight

464.5 g/mol

IUPAC Name

N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-nitrobenzamide

InChI

InChI=1S/C22H16N4O4S2/c27-20(23-14-6-2-1-3-7-14)13-31-22-25-17-11-10-15(12-19(17)32-22)24-21(28)16-8-4-5-9-18(16)26(29)30/h1-12H,13H2,(H,23,27)(H,24,28)

InChI Key

LUMTZLIIWTXDFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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